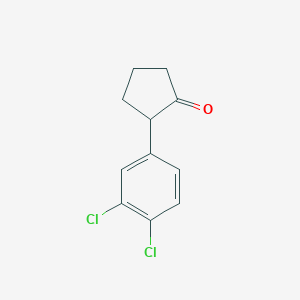

2-(3,4-Dichlorophenyl)cyclopentan-1-one

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H10Cl2O It is characterized by a cyclopentanone ring substituted with a 3,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)cyclopentan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base. The reaction is often carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+CyclopentanoneBase, Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3,4-Dichlorophenyl)cyclopentan-1-one has shown promise as a lead compound in the development of new pharmaceuticals. Notably, it has been investigated for its potential as:

- Anti-inflammatory agents : Preliminary studies indicate that the compound may inhibit inflammatory pathways due to interactions between the dichlorophenyl group and biological targets.

- Antimicrobial agents : Its structural characteristics suggest potential efficacy against various microbial strains.

A study highlighted the optimization of derivatives based on this compound for use as norepinephrine transporter inhibitors, which are relevant in treating conditions such as depression and ADHD. The modifications to the cyclopentyl moiety significantly enhanced inhibitory potency, showcasing its therapeutic potential .

Material Science

In material science, this compound serves as an intermediate in synthesizing various polymers and materials. Its unique structure allows it to participate in reactions that yield materials with desirable properties for applications in coatings, adhesives, and other industrial products.

| Compound Name | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 50 | |

| Compound B | Antimicrobial | 30 | |

| Compound C | Norepinephrine Inhibitor | 32 |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction of cyclopentanone with dichlorobenzene | 75 |

| Electrophilic Substitution | Substitution of chlorine on phenyl group | 80 |

Case Study 1: Development of Norepinephrine Transport Inhibitors

A research team utilized this compound to develop novel norepinephrine transporter inhibitors. Through molecular docking studies, they identified key interactions that enhance binding affinity within the transporter’s active site. The optimized compounds demonstrated increased potency compared to existing medications .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting that modifications to the compound could lead to effective new treatments for bacterial infections.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4-Dichlorophenyl)cyclopentan-1-amine

- 2-(3,4-Dichlorophenyl)cyclopentan-1-ol

Uniqueness

2-(3,4-Dichlorophenyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

Overview

2-(3,4-Dichlorophenyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a 3,4-dichlorophenyl substitution. Its molecular formula is C11H10Cl2O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base under reflux conditions. This method allows for efficient production and high yields. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focused on its derivatives revealed that compounds with similar structures showed significant inhibition against various bacterial strains. For instance, cycloalkyl analogs demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1.0 µg/ml for certain analogs .

Norepinephrine Transport Inhibition

A key area of research involves the compound's role as a norepinephrine transporter (NET) inhibitor. In a study optimizing N-substituted cycloalkylamines, this compound was identified as a potent NET inhibitor. The compound's structure allows it to effectively bind to the NET binding pocket, enhancing norepinephrine activity. The study provided quantitative data showing that this compound could enhance norepinephrine-induced responses significantly compared to standard inhibitors like nisoxetine .

| Compound | % Enhancement at 1 µM | pIC50 (IC50 in nM) |

|---|---|---|

| Nisoxetine | 100% (reference) | 6.1 |

| This compound | 83 ± 8% | 6.5 ± 0.1 (338) |

| Other derivatives | Varies | Varies |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro assays indicated that derivatives of this compound could inhibit cholinesterase enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The potential for these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic viability .

Case Studies

Case Study: NET Inhibition

In a detailed investigation into NET inhibitors, researchers synthesized a series of compounds based on the cyclopentyl scaffold. Among these, the derivative containing the 3,4-dichlorophenyl group was highlighted for its superior binding affinity and efficacy in enhancing norepinephrine levels in neuronal cultures. This study underscored the importance of structural modifications in optimizing drug candidates for treating mood disorders and ADHD .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various compounds derived from cyclopentanones against Gram-negative bacteria. The results indicated that certain analogs of this compound exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXVKWCBIWGQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.